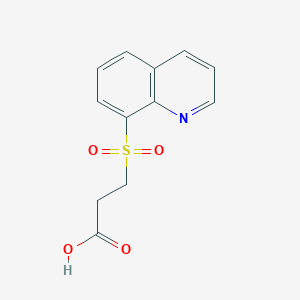
3-(Quinoline-8-sulfonyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinoline-8-sulfonyl)-propionic acid is a useful research compound. Its molecular formula is C12H11NO4S and its molecular weight is 265.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Biological Activities
3-(Quinoline-8-sulfonyl)-propionic acid derivatives have been synthesized for various applications. For instance, a study conducted by Kravchenko et al. (2005) highlighted the synthesis of novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines. These compounds demonstrated potent inhibitory activity against caspase-3, an enzyme playing a critical role in apoptosis, suggesting their potential use in cancer therapy and other diseases where apoptosis is a key factor (Kravchenko et al., 2005).
2. Inhibitors and Drug-Repurposing for COVID-19
Quinolines, including derivatives like this compound, have been investigated for their potential as inhibitors in the treatment of COVID-19. A study by Alexpandi et al. (2020) used in silico analysis to identify quinoline derivatives that could interact with key SARS-CoV-2 proteins, presenting a possibility for drug repurposing against COVID-19 (Alexpandi et al., 2020).
3. Synthesis of Sulfonyl Quinolines
The synthesis of 3-sulfonated quinolines, a closely related compound, has been explored due to their importance in various biological and chemical applications. Li et al. (2019) developed a copper-catalyzed electrophilic cyclization method for synthesizing 3-sulfonated quinolines, highlighting the versatility of these compounds in chemical synthesis (Li et al., 2019).
4. Structural and Supramolecular Investigations
The study of quinoline derivatives extends to their structural and supramolecular aspects as well. Semeniuc et al. (2010) synthesized a new ligand combining quinoline and pyrazolyl rings, exploring the π–π stacking interactions and potential for forming supramolecular architectures (Semeniuc et al., 2010).
5. Anti-Inflammatory Properties
Quinoline derivatives have also been studied for their potential anti-inflammatory properties. Bano et al. (2020) synthesized various sulfonamide and sulfonate derivatives of quinoline and evaluated their anti-inflammatory potential, indicating their therapeutic relevance in this domain (Bano et al., 2020).
Safety and Hazards
Future Directions
While specific future directions for “3-(Quinoline-8-sulfonyl)-propionic acid” are not available, quinoline and its derivatives are an important class of compounds with a wide spectrum of biological activity and are used in the development of new drugs . Efficient synthetic approaches to the annulation of carbocyclic and heterocyclic compounds have been actively developed .
Mechanism of Action
Target of Action
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Mode of Action
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that 3-(Quinoline-8-sulfonyl)-propionic acid might interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . This suggests that this compound might influence multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (20922 g/mol) and predicted pKa (-183±040) suggest that it might have reasonable bioavailability .
Result of Action
Given the broad spectrum of bio-responses associated with quinoline derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
3-quinolin-8-ylsulfonylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c14-11(15)6-8-18(16,17)10-5-1-3-9-4-2-7-13-12(9)10/h1-5,7H,6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYFSGCCMSGAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)CCC(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
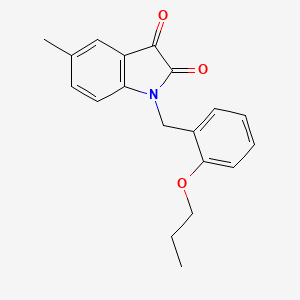
![9-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2481166.png)
![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)

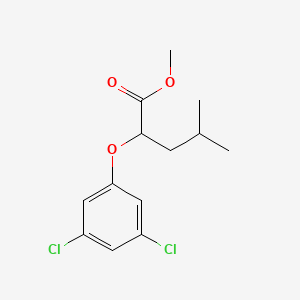
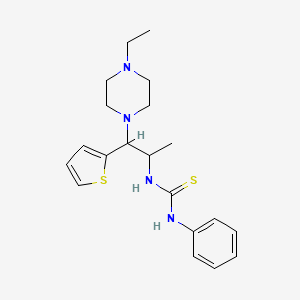
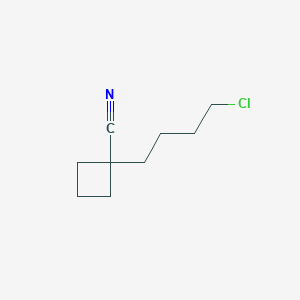
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2481174.png)
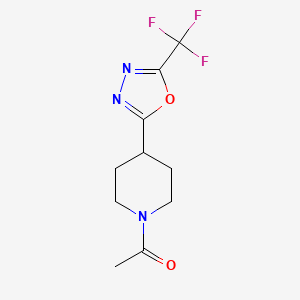
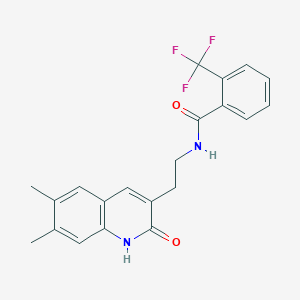
![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2481181.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2481185.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)
